Ethyl 2-(acetylamino)-4,5,6,7-tetrahydro-7-(hydroxyimino)benzo[b]thiophene-3-carboxylate
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Overview
Description
ETHYL (7Z)-2-ACETAMIDO-7-(HYDROXYIMINO)-5,6-DIHYDRO-4H-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the benzothiophene family. This compound is characterized by its unique structure, which includes an ethyl ester, an acetamido group, and a hydroxyimino group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (7Z)-2-ACETAMIDO-7-(HYDROXYIMINO)-5,6-DIHYDRO-4H-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.
Introduction of the Acetamido Group: The acetamido group is introduced via an acylation reaction using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Addition of the Hydroxyimino Group: The hydroxyimino group is added through an oximation reaction, where a hydroxylamine derivative reacts with a carbonyl group on the benzothiophene core.
Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: ETHYL (7Z)-2-ACETAMIDO-7-(HYDROXYIMINO)-5,6-DIHYDRO-4H-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzothiophene core are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted benzothiophene derivatives with new functional groups.
Scientific Research Applications
ETHYL (7Z)-2-ACETAMIDO-7-(HYDROXYIMINO)-5,6-DIHYDRO-4H-1-BENZOTHIOPHENE-3-CARBOXYLATE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ETHYL (7Z)-2-ACETAMIDO-7-(HYDROXYIMINO)-5,6-DIHYDRO-4H-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
ETHYL (7Z)-2-ACETAMIDO-7-(HYDROXYIMINO)-5,6-DIHYDRO-4H-1-BENZOTHIOPHENE-3-CARBOXYLATE can be compared with other benzothiophene derivatives:
Similar Compounds:
Uniqueness: The presence of both the acetamido and hydroxyimino groups in the same molecule makes it unique, potentially leading to distinct chemical and biological properties.
Properties
Molecular Formula |
C13H16N2O4S |
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Molecular Weight |
296.34 g/mol |
IUPAC Name |
ethyl 2-acetamido-7-hydroxyimino-5,6-dihydro-4H-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C13H16N2O4S/c1-3-19-13(17)10-8-5-4-6-9(15-18)11(8)20-12(10)14-7(2)16/h18H,3-6H2,1-2H3,(H,14,16) |
InChI Key |
DAPHTXFHHSZCCC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2=NO)NC(=O)C |
Origin of Product |
United States |
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